molecular formula C20H24N2O4S B11238206 7-methyl-N-(2-methylbenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

7-methyl-N-(2-methylbenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11238206
M. Wt: 388.5 g/mol
InChI Key: ZCRZXCSJRKOQRB-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of methanesulfonyl and methyl groups, along with a carboxamide functional group, contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

7-methyl-N-[(2-methylphenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H24N2O4S/c1-14-8-9-18-17(12-14)22(27(3,24)25)11-10-19(26-18)20(23)21-13-16-7-5-4-6-15(16)2/h4-9,12,19H,10-11,13H2,1-3H3,(H,21,23)

InChI Key

ZCRZXCSJRKOQRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NCC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the carboxamide group through amidation reactions under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methanesulfonyl and carboxamide groups allows for specific interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHANESULFONYL-7-METHYL-N-[(2-METHYLPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to the combination of its benzoxazepine core with methanesulfonyl, methyl, and carboxamide groups. This unique combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

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